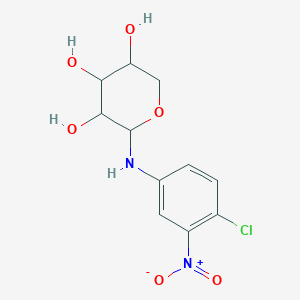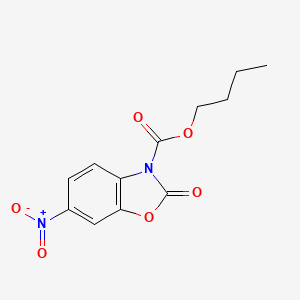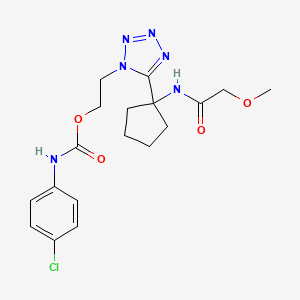
N-(4-chloro-3-nitrophenyl)pentopyranosylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-3-nitrophenyl)pentopyranosylamine is an organic compound with the molecular formula C11H13ClN2O6 It is characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further connected to a pentopyranosylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-nitrophenyl)pentopyranosylamine typically involves the reaction of 4-chloro-3-nitroaniline with a pentopyranosylamine derivative under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve the highest yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher efficiency. The use of automated systems and advanced analytical techniques ensures the scalability and reproducibility of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-chloro-3-nitrophenyl)pentopyranosylamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and sulfuric acid (H2SO4) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives, amino derivatives, and other functionalized compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-3-nitrophenyl)pentopyranosylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(4-chloro-3-nitrophenyl)pentopyranosylamine involves its interaction with specific molecular targets and pathways. The nitro and chloro groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes and receptors, leading to the modulation of various biochemical pathways. Further research is needed to fully elucidate its mechanism of action and identify its molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-fluoro-3-nitrophenyl)acetamide: Similar in structure but with a fluoro group instead of a chloro group.
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide: Contains both chloro and fluoro groups, offering different reactivity and biological properties.
Uniqueness
N-(4-chloro-3-nitrophenyl)pentopyranosylamine is unique due to the presence of the pentopyranosylamine moiety, which imparts distinct chemical and biological properties. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H13ClN2O6 |
|---|---|
Molekulargewicht |
304.68 g/mol |
IUPAC-Name |
2-(4-chloro-3-nitroanilino)oxane-3,4,5-triol |
InChI |
InChI=1S/C11H13ClN2O6/c12-6-2-1-5(3-7(6)14(18)19)13-11-10(17)9(16)8(15)4-20-11/h1-3,8-11,13,15-17H,4H2 |
InChI-Schlüssel |
NGWUZGSHJOZWRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(C(C(O1)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[(4-nitrophenyl)formamido]propanoate](/img/structure/B11710525.png)

![N'-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-3-hydroxybenzohydrazide](/img/structure/B11710537.png)
![N'~1~-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~4~-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide](/img/structure/B11710544.png)


![1-Phenyl-4-[(4-phenylpiperazin-1-yl)methyl]piperazine](/img/structure/B11710562.png)
![4-[(1E)-2-{4-[(1E)-2-[4-(Dioctylamino)phenyl]diazen-1-YL]phenyl}diazen-1-YL]-N,N-dioctylaniline](/img/structure/B11710564.png)

![4-[5-(4-Pentylphenyl)pyridin-2-yl]benzonitrile](/img/structure/B11710579.png)
![(5E)-3-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11710598.png)


![N'~1~-[(2-methylphenyl)sulfonyl]-N'~2~-(pyridin-2-yl)ethanedihydrazide](/img/structure/B11710611.png)
